molecular formula C10H13F2N B12973164 (R)-1-(3,5-Difluorophenyl)butan-1-amine

(R)-1-(3,5-Difluorophenyl)butan-1-amine

Cat. No.: B12973164
M. Wt: 185.21 g/mol
InChI Key: GBBJPRXGGARYPF-SNVBAGLBSA-N
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Description

(R)-1-(3,5-Difluorophenyl)butan-1-amine is a chiral amine compound of significant interest in advanced neuropharmacology and medicinal chemistry research. Its molecular structure, featuring a 3,5-difluorophenyl group and a butan-1-amine chain in the (R)-configuration, is engineered to interact with central nervous system targets. This compound is recognized for its potential as a monoamine reuptake inhibitor, a mechanism pivotal in the study of neuropsychiatric disorders . Research into this compound and its analogues focuses on the development of novel therapeutic agents for a range of conditions, including major depressive disorder, attention deficit/hyperactivity disorder (ADHD), and substance dependence . The strategic incorporation of fluorine atoms on the phenyl ring is a common practice in modern drug design, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby making this compound a valuable probe for structure-activity relationship (SAR) studies . As a key building block, it is utilized in the synthesis of more complex bioactive molecules and bupropion analogues, aiding the discovery of new central nervous system (CNS) active agents . Researchers employ this compound strictly in laboratory settings to explore its mechanisms and effects. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 1213909-80-8. Molecular Formula: C10H13F2N. Molecular Weight: 185.21 g/mol .

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

(1R)-1-(3,5-difluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13F2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1

InChI Key

GBBJPRXGGARYPF-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=CC(=C1)F)F)N

Canonical SMILES

CCCC(C1=CC(=CC(=C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Difluorophenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.

    Reduction: The intermediate alcohol is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,5-Difluorophenyl)butan-1-amine may involve:

    Catalytic Hydrogenation: Utilizing a chiral catalyst to ensure the production of the desired enantiomer.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Difluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

®-1-(3,5-Difluorophenyl)butan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,5-Difluorophenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3,5-Difluorophenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(3,5-Difluorophenyl)ethan-1-amine: Another structurally related compound with an even shorter carbon chain.

Uniqueness

®-1-(3,5-Difluorophenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomer and other structurally similar compounds.

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